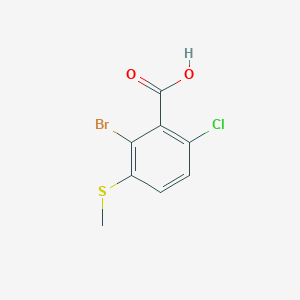

2-Bromo-6-chloro-3-(methylthio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-6-chloro-3-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6BrClO2S. It has a molecular weight of 281.55 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” is 1S/C8H6BrClO2S/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-Bromo-6-chloro-3-(methylthio)benzoic acid” has a predicted boiling point of 361.5±42.0 °C and a predicted density of 1.81±0.1 g/cm3 . Its pKa value is predicted to be 1.39±0.25 .Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

Research on bromo- and chloro-substituted benzoic acid derivatives, similar to 2-Bromo-6-chloro-3-(methylthio)benzoic acid, includes studies on their crystal structures and molecular interactions. For example, the comparison of crystal structures of bromo–hydroxy–benzoic acid derivatives reveals two-dimensional architectures formed principally by hydrogen bonds and Br⋯O or π–π interactions, suggesting potential applications in crystal engineering and material science (Suchetan et al., 2016). Furthermore, the energetic structure-property relationships in halogenosubstituted benzoic acids, including methyl-substituted bromobenzoic acids, provide insights into their thermochemical properties, which could be valuable for material sciences or environmental and atmospheric chemistry assessments (Zherikova & Verevkin, 2019).

Supramolecular Chemistry

The exploration of uranyl assembly with bromo-substituted benzoic acid linkers, including studies on supramolecular interactions, reveals the significance of halogen and hydrogen bonding as well as π–π interactions in the assembly processes. This research has implications for the development of new materials with specific functionalities, such as selective ion capture or catalysis (Carter & Cahill, 2015).

Process Development for Therapeutic Intermediates

A practical example of industrial-scale process development involves the synthesis of a key intermediate for SGLT2 inhibitors, showcasing a scalable, cost-effective method. This demonstrates the application of substituted benzoic acids in the pharmaceutical industry, particularly in the synthesis of diabetes therapy drugs (Zhang et al., 2022).

Halogen Bonding in Solid Solutions

Investigations into the packing preferences in solid solutions of isomeric compounds, including bromo- and chlorobenzoic acids, highlight the role of unusual halogen bonding motifs. This research offers insights into crystal engineering, emphasizing the importance of halogen bonding in dictating the supramolecular assembly of materials (Pramanik et al., 2017).

Safety And Hazards

The safety information for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

2-bromo-6-chloro-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLMWLUHCUKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-(methylthio)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

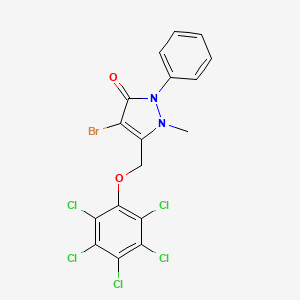

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)